molecular formula C22H22FN3O2 B6575748 2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide CAS No. 1105207-65-5

2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

Cat. No.: B6575748
CAS No.: 1105207-65-5
M. Wt: 379.4 g/mol
InChI Key: CGGQQUWFXAPUQQ-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.16960512 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a synthetic organic molecule belonging to the quinazolinone class, which has garnered interest due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Quinazolinone Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.
  • Introduction of the Phenyl Group : This can be accomplished via a Suzuki-Miyaura coupling reaction.
  • Final Acylation : The quinazolinone derivative is acylated with cyclopentyl acetic acid or its derivatives.

These steps yield the target compound with a structure conducive to various biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by regulating the production of prostaglandins .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anti-inflammatory Activity : By inhibiting COX enzymes, it reduces inflammation and associated pain.
  • Analgesic Properties : The reduction in prostaglandin synthesis correlates with pain relief.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens .

Data Table of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AnalgesicProstaglandin reduction
AntimicrobialPathogen inhibition

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of quinazolinone derivatives similar to this compound. It was found that certain derivatives exhibited significant cytotoxicity against non-small cell lung cancer and CNS cancer cell lines. For instance, one derivative showed a log GI(50) value of -6.01 against HOP-92 cells .

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial activities of related quinazolinone compounds. The synthesized compounds demonstrated effective inhibition against various bacterial strains, suggesting that modifications in the quinazolinone structure could enhance antibacterial efficacy .

Properties

IUPAC Name

2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-14-24-20-11-8-17(25-21(27)12-15-4-2-3-5-15)13-19(20)22(28)26(14)18-9-6-16(23)7-10-18/h6-11,13,15H,2-5,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGQQUWFXAPUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CC3CCCC3)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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